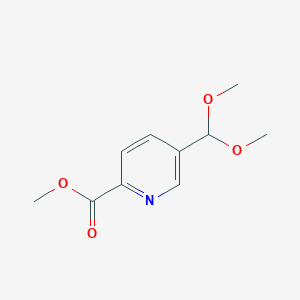
(1-Ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol” is a chemical compound with the CAS Number: 1367868-50-5 . It has a molecular weight of 206.24 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C11H14N2O2/c1-3-13-10-5-4-8(15-2)6-9(10)12-11(13)7-14/h4-6,14H,3,7H2,1-2H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 206.24 . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
- Forscher haben Indol-Derivate auf ihr antivirales Potenzial untersucht. So zeigte beispielsweise Methyl-6-Amino-4-Isobutoxy-1H-Indol-2-Carboxylat eine inhibitorische Aktivität gegen das Influenzavirus A .
- Andere 4-Alkyl-1-(5-Fluor-3-Phenyl-1H-Indol-2-Carbonyl)Thiosemicarbazid-Derivate zeigten Wirksamkeit gegen das Coxsackie-B4-Virus .
- Indole, sowohl natürliche als auch synthetische, haben sich als vielversprechend in der Krebsbehandlung erwiesen. Ihre vielfältigen biologischen Eigenschaften machen sie zu attraktiven Kandidaten für die Medikamentenentwicklung .
- Indol-Derivate besitzen antimikrobielle Eigenschaften. Forscher haben ihre Wirksamkeit gegen verschiedene Bakterienstämme untersucht .
- Einige Indol-Verbindungen zeigen antioxidative Wirkungen, die entscheidend für die Bekämpfung von oxidativem Stress und die Verhinderung von Zellschäden sind .
- Das Indol-Gerüst wurde auf seine Rolle bei der Behandlung von Diabetes untersucht. Weitere Studien sind erforderlich, um seine Mechanismen zu verstehen .
- Forscher haben Indol-Derivate synthetisiert und ihre in-vitro-Antituberkulose-Aktivität gegen Mycobacterium tuberculosis evaluiert. Diese Verbindungen sind vielversprechend für die Behandlung von Tuberkulose .
Antivirale Aktivität
Antikrebs-Eigenschaften
Antibakterielle und antimikrobielle Wirkungen
Antioxidative Aktivität
Antidiabetisches Potenzial
Antituberkulose-Aktivität
Zusammenfassend lässt sich sagen, dass “(1-Ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol” eine breite Palette biologischer Aktivitäten aufweist, was es zu einer faszinierenden Verbindung für weitere Untersuchungen in der Medikamentenentwicklung und therapeutischen Anwendung macht . Wenn Sie weitere Informationen zu einem bestimmten Aspekt wünschen, können Sie sich gerne an uns wenden! 😊
Wirkmechanismus
(1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol acts as a selective antagonist of the α4 subunit-containing GABAA receptors. It binds to the receptor site and prevents the binding of GABA, the primary inhibitory neurotransmitter in the central nervous system. This results in a reduction of the inhibitory effects of GABA, leading to an increase in neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce the sedative effects of benzodiazepines, enhance the effects of alcohol, and reduce anxiety-like behavior in animal models. It has also been shown to improve memory performance in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
(1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol has several advantages for use in lab experiments. It is a selective antagonist of the α4 subunit-containing GABAA receptors, making it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, it is important to note that this compound has a short half-life and is rapidly metabolized in vivo, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol. One area of interest is the role of α4 subunit-containing GABAA receptors in the development of addiction and withdrawal. Another area of interest is the potential therapeutic applications of this compound in the treatment of anxiety disorders and memory impairment. Additionally, further research is needed to investigate the pharmacokinetics and metabolism of this compound in vivo.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. Its unique properties make it a useful tool for investigating the role of α4 subunit-containing GABAA receptors in various physiological and pathological processes. While there are limitations to its use in certain experiments, there are several potential future directions for research on this compound.
Synthesemethoden
(1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol can be synthesized by reacting 2-amino-5-methoxybenzoic acid with ethyl chloroformate and then reducing the resulting ester with lithium aluminum hydride. The yield of the synthesis process is around 50%.
Safety and Hazards
Eigenschaften
IUPAC Name |
(1-ethyl-5-methoxybenzimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-3-13-10-5-4-8(15-2)6-9(10)12-11(13)7-14/h4-6,14H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHISCMDLGYDHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)OC)N=C1CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methoxyphenethyl)piperidine-4-carboxamide](/img/structure/B2539401.png)


![Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2539405.png)
![3-(2-Azepan-1-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2539407.png)





![1-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

